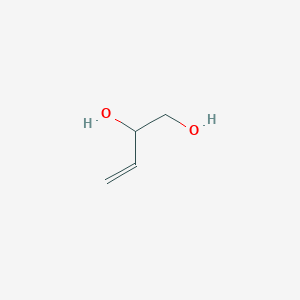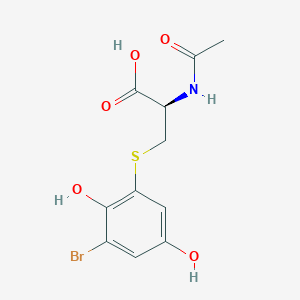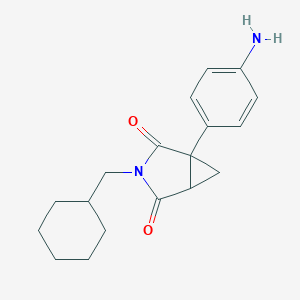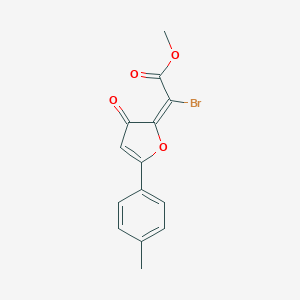
Acetic acid, bromo(5-(4-methylphenyl)-3-oxo-2(3H)-furanylidene)-, methyl ester, (Z)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid, bromo(5-(4-methylphenyl)-3-oxo-2(3H)-furanylidene)-, methyl ester, (Z)- is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields.
Applications De Recherche Scientifique
Acetic acid, bromo(5-(4-methylphenyl)-3-oxo-2(3H)-furanylidene)-, methyl ester, (Z)- has been extensively studied for its potential applications in various fields. It has been found to exhibit antitumor, antimicrobial, and antiviral activities. This compound has also been investigated for its potential use in the development of organic electronic devices, such as organic solar cells and light-emitting diodes.
Mécanisme D'action
The mechanism of action of acetic acid, bromo(5-(4-methylphenyl)-3-oxo-2(3H)-furanylidene)-, methyl ester, (Z)- is not fully understood. However, it has been proposed that the compound may exert its antitumor activity by inhibiting the activity of enzymes involved in DNA synthesis and repair. The antimicrobial and antiviral activities of this compound may be due to its ability to disrupt the cell membrane of microorganisms and viruses.
Effets Biochimiques Et Physiologiques
Acetic acid, bromo(5-(4-methylphenyl)-3-oxo-2(3H)-furanylidene)-, methyl ester, (Z)- has been found to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. This compound has also been found to inhibit the growth of various microorganisms, including bacteria and fungi. Additionally, it has been reported to exhibit anti-inflammatory and antioxidant activities.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using acetic acid, bromo(5-(4-methylphenyl)-3-oxo-2(3H)-furanylidene)-, methyl ester, (Z)- in lab experiments is its high purity and stability. This compound can be easily synthesized and purified, making it a suitable candidate for various experiments. However, one of the limitations of using this compound is its potential toxicity. Care should be taken when handling this compound, and appropriate safety measures should be implemented.
Orientations Futures
There are several future directions for the research on acetic acid, bromo(5-(4-methylphenyl)-3-oxo-2(3H)-furanylidene)-, methyl ester, (Z)-. One potential area of research is the development of new synthetic methods for this compound, which could lead to improved yields and purity. Another direction is the investigation of its potential applications in the development of new drugs for the treatment of various diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential toxic effects.
Méthodes De Synthèse
Acetic acid, bromo(5-(4-methylphenyl)-3-oxo-2(3H)-furanylidene)-, methyl ester, (Z)- can be synthesized using various methods. One of the most commonly used methods is the Knoevenagel condensation reaction between 4-methylbenzaldehyde and ethyl bromoacetate in the presence of a base catalyst. The resulting product is then treated with sodium hydroxide to obtain the final product.
Propriétés
Numéro CAS |
149281-64-1 |
|---|---|
Nom du produit |
Acetic acid, bromo(5-(4-methylphenyl)-3-oxo-2(3H)-furanylidene)-, methyl ester, (Z)- |
Formule moléculaire |
C14H11BrO4 |
Poids moléculaire |
323.14 g/mol |
Nom IUPAC |
methyl (2Z)-2-bromo-2-[5-(4-methylphenyl)-3-oxofuran-2-ylidene]acetate |
InChI |
InChI=1S/C14H11BrO4/c1-8-3-5-9(6-4-8)11-7-10(16)13(19-11)12(15)14(17)18-2/h3-7H,1-2H3/b13-12- |
Clé InChI |
REWJIKAWYZCPFX-SEYXRHQNSA-N |
SMILES isomérique |
CC1=CC=C(C=C1)C2=CC(=O)/C(=C(\C(=O)OC)/Br)/O2 |
SMILES |
CC1=CC=C(C=C1)C2=CC(=O)C(=C(C(=O)OC)Br)O2 |
SMILES canonique |
CC1=CC=C(C=C1)C2=CC(=O)C(=C(C(=O)OC)Br)O2 |
Synonymes |
Methyl bromo(5-(4-methylphenyl)-3-oxo-2(3H)-furanylidene)acetate (Z)- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



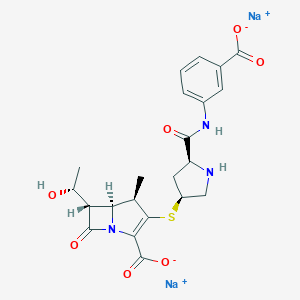
![N-methyl-2-[4-[[4-[2-(methylamino)ethoxy]phenyl]methyl]phenoxy]ethanamine](/img/structure/B138159.png)
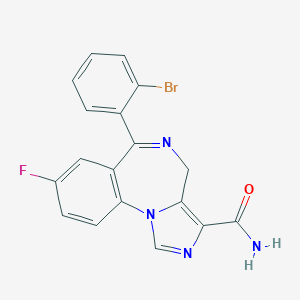
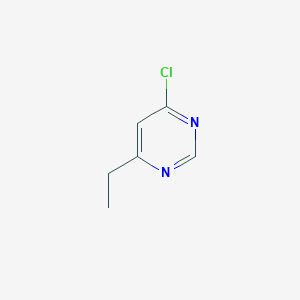
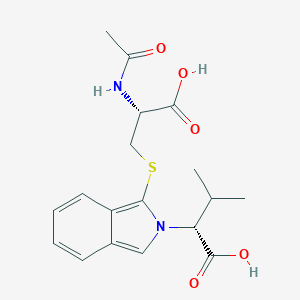
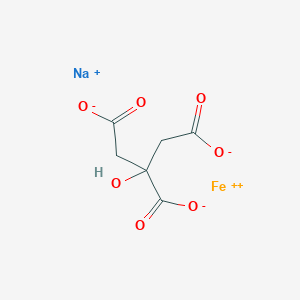
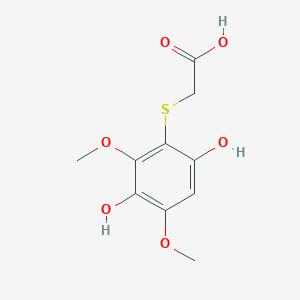
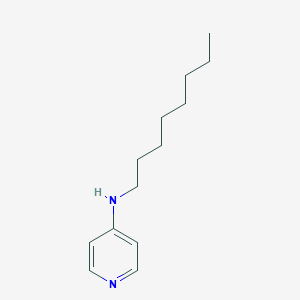
![6-Bromo-2-(chloromethyl)imidazo[1,2-a]pyridine](/img/structure/B138176.png)
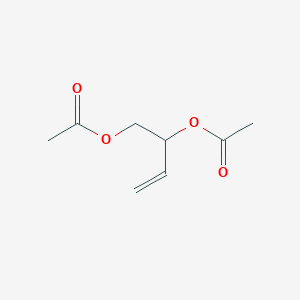
![5-Iodo-1H-benzo[d]imidazole-2(3H)-thione](/img/structure/B138183.png)
